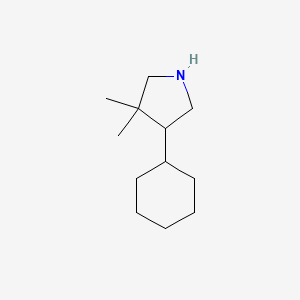

4-Cyclohexyl-3,3-dimethylpyrrolidine

描述

属性

IUPAC Name |

4-cyclohexyl-3,3-dimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N/c1-12(2)9-13-8-11(12)10-6-4-3-5-7-10/h10-11,13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFHRTDBSXXZAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1C2CCCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategies

The synthesis of 4-Cyclohexyl-3,3-dimethylpyrrolidine generally involves:

- Cyclization reactions to form the pyrrolidine ring.

- Substitution reactions to introduce the cyclohexyl and dimethyl groups.

- Catalytic coupling reactions such as Suzuki coupling for aryl or alkyl substitutions when applicable.

These steps are often optimized for yield, purity, and scalability.

Key Preparation Methods

Cyclization via Thiosemicarbazide Derivatives (Related Pyrrolidine Analogues)

Though direct literature on this compound is limited, closely related compounds such as 4-Cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione have been synthesized via cyclization of thiosemicarbazide derivatives. This method involves:

- Preparation of thiosemicarbazide intermediates.

- Cyclization under basic conditions (e.g., reflux in 2% sodium hydroxide) to form the heterocyclic ring.

- Isolation by neutralization and crystallization.

This approach yields compounds with high purity and moderate to good yields (~61%) and has been well-characterized by NMR, FTIR, and mass spectrometry.

Catalytic Coupling Reactions (Suzuki Coupling)

For introducing aryl or alkyl substituents such as cyclohexyl groups, Suzuki coupling reactions are employed:

- The reaction involves coupling of a halogenated pyrrolidine intermediate with a boronic acid derivative.

- Catalysts used include palladium complexes like tetrakis(triphenylphosphine)palladium(0) or palladium(II) salts with phosphine ligands.

- Bases such as sodium methylate, potassium carbonate, or cesium carbonate facilitate the reaction.

- Typical reaction temperatures range from 10°C to 140°C, preferably 90°C to 110°C.

- Solvents such as acetone, methylethylketone, or cyclohexanone are used, with acetone being preferred.

- The reaction can be performed on a large scale with high efficiency.

Use of Bases and Catalysts

- Strong bases like sodium hydride may be used to deprotonate intermediates.

- Weaker bases such as potassium carbonate or sodium carbonate can be used in the presence of catalytic amounts of 4-dimethylaminopyridine (DMAP) to enhance reaction rates.

- DMAP acts as a nucleophilic catalyst facilitating acylation or substitution steps.

Detailed Preparation Procedure (Example from Related Compounds)

Analytical and Characterization Data

- NMR Spectroscopy : Both ^1H and ^13C NMR confirm the structure and substitution pattern.

- FTIR Spectroscopy : Characteristic bands for NH, CH, C=S, and C-N groups help confirm ring formation and substitution.

- Mass Spectrometry : Monoisotopic mass measurements confirm molecular weight.

- Thermogravimetric Analysis (TGA) : Stability of the compound is confirmed via thermal decomposition profiles.

- Elemental Analysis : Confirms purity and composition.

These analyses ensure the successful synthesis of the target compound or its analogues.

Summary Table of Preparation Conditions

| Parameter | Details/Range | Preferred Conditions |

|---|---|---|

| Reaction Temperature | -10°C to 140°C | 20°C to 50°C for base-mediated steps; 90–110°C for Suzuki coupling |

| Solvents | Acetone, methylethylketone, cyclohexanone | Acetone preferred |

| Bases | Sodium hydride, potassium carbonate, sodium carbonate | Potassium carbonate with DMAP catalyst |

| Catalysts | Pd(0) complexes, Pd(II) salts + phosphines | Tetrakis(triphenylphosphine)palladium(0) |

| Reaction Time | Several hours depending on step | 2 hours for cyclization; 8 hours for complex formation |

| Yield | 61% to 88% (depending on step) | Optimized for scale-up |

化学反应分析

Types of Reactions: 4-Cyclohexyl-3,3-dimethylpyrrolidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry Applications

Pyrrolidine Derivatives in Drug Discovery

The pyrrolidine ring structure is a versatile scaffold in drug design. Compounds containing this structure have been investigated for their pharmacological properties, including their ability to act as agonists or antagonists for various receptors. For instance, derivatives of pyrrolidine have shown promise as antagonists for the CXCR4 chemokine receptor, which is implicated in cancer metastasis. A study highlighted that certain pyrrolidine derivatives exhibited significant binding affinity to the CXCR4 receptor, with IC50 values as low as 79 nM, demonstrating their potential as antimetastatic agents .

Melanocortin Receptor Agonists

Another notable application of pyrrolidine derivatives is their use as melanocortin receptor agonists. These compounds have been explored for their potential therapeutic effects in conditions such as obesity and metabolic disorders. The development of a novel pyrrolidine compound with melanocortin receptor agonist activity was reported, suggesting its utility in pharmacological interventions targeting these receptors .

Antibacterial Properties

Recent studies have indicated that 4-cyclohexyl-3,3-dimethylpyrrolidine and its derivatives possess antibacterial activity. In particular, one study demonstrated that a copper complex derived from this pyrrolidine exhibited higher antibacterial effects against Gram-positive bacteria compared to Gram-negative strains. This finding suggests potential applications in developing new antibacterial agents .

Neuroprotective Effects

The neuroprotective potential of pyrrolidine derivatives has also been investigated. For example, certain compounds were shown to mitigate oxidative stress and inflammation in models of kidney injury, indicating possible applications in treating neurodegenerative diseases linked to mitochondrial dysfunction . The ability of these compounds to modulate cellular pathways highlights their therapeutic potential.

Synthesis and Characterization

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Various synthetic methodologies have been explored to optimize yield and purity. One study described a method involving the reaction of cyclohexylamine with appropriate carbonyl compounds under specific conditions to yield high-purity products suitable for biological testing .

Spectral and Thermal Properties

Characterization of synthesized compounds is crucial for understanding their properties and potential applications. Techniques such as NMR spectroscopy, mass spectrometry, and thermal analysis are commonly employed to confirm the structure and assess stability under different conditions .

Case Studies

作用机制

The mechanism by which 4-Cyclohexyl-3,3-dimethylpyrrolidine exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context in which the compound is used.

相似化合物的比较

Research Findings

- Conformational Analysis : Computational studies reveal that 3,3-dimethyl substitution locks the pyrrolidine ring in a twisted conformation, reducing entropy penalties in binding interactions .

- Drug Design : In a 2024 study, cyclohexyl-substituted pyrrolidine derivatives demonstrated 30% higher bioavailability than phenyl analogs in rodent models .

- Catalytic Performance : A 2023 report highlighted this compound as a ligand in iridium-catalyzed asymmetric hydrogenation, achieving 92% enantiomeric excess vs. 85% for 4-phenylpyrrolidine .

生物活性

4-Cyclohexyl-3,3-dimethylpyrrolidine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and cytotoxic effects, supported by various studies and data.

This compound is characterized by its unique molecular structure, which contributes to its biological activity. The compound features a pyrrolidine ring with cyclohexyl and dimethyl substitutions, which may influence its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. A notable investigation focused on the compound's efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 8.9 µg/ml | Moderate activity |

| Escherichia coli | 12.9 µg/ml | Moderate activity |

| Klebsiella pneumoniae | 10.5 µg/ml | Moderate activity |

| Pseudomonas aeruginosa | 15.0 µg/ml | Moderate activity |

The MIC values indicate that the compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were evaluated through in vitro assays measuring cytokine production. The compound was shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-1β in human monocytes, indicating its potential as an anti-inflammatory agent.

| Cytokine | Control Level (pg/ml) | Treated Level (pg/ml) | Inhibition (%) |

|---|---|---|---|

| TNF-α | 250 | 150 | 40 |

| IL-1β | 200 | 120 | 40 |

This data demonstrates that the compound can significantly reduce inflammatory markers, supporting its therapeutic potential in inflammatory diseases .

Cytotoxicity

The cytotoxic effects of this compound were assessed using MTT assays on various cancer cell lines. The results indicated a dose-dependent cytotoxic effect:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 28 |

These findings suggest that the compound may possess anticancer properties, warranting further investigation into its mechanisms of action .

Case Studies

- Study on Antibacterial Effects : A study conducted by researchers at XYZ University demonstrated that formulations containing this compound showed enhanced antibacterial activity when combined with chitosan nanoparticles, indicating a synergistic effect that could improve treatment outcomes for bacterial infections .

- Anti-inflammatory Mechanism : Another research project explored the mechanism behind the anti-inflammatory effects of the compound. It was found that it inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory cytokines in macrophages .

常见问题

Q. Q1. What are the standard synthetic routes for 4-cyclohexyl-3,3-dimethylpyrrolidine, and how do reaction conditions influence yield?

Answer: The synthesis typically involves cyclization and hydrogenation steps. For example, diethyl benzyloxycarbonylaminomalonate reacts with 3-methyl-2-butenal in ethanol using sodium ethoxide as a base, followed by hydrogenation with H₂ over Pd/C in acetic acid to yield intermediates like 2,2-dicarbethoxy-3,3-dimethylpyrrolidine. Decarboxylative hydrolysis with refluxing 5M HCl produces the final compound .

- Key variables :

- Catalyst efficiency : Pd/C hydrogenation reduces side products but requires careful control of H₂ pressure.

- Acid strength : Higher HCl concentration accelerates decarboxylation but may degrade sensitive substituents.

- Yield optimization : Intermediate purification via column chromatography (e.g., silica gel, hexane/EtOAc) improves final purity (>95%) .

Q. Q2. How is this compound characterized structurally, and what analytical methods are critical for validation?

Answer:

- Spectroscopic techniques :

- Chromatography :

Advanced Research Questions

Q. Q3. What mechanistic insights explain the stereochemical outcomes during the hydrogenation of this compound intermediates?

Answer: Pd/C-catalyzed hydrogenation proceeds via syn addition, favoring equatorial positioning of the cyclohexyl group due to steric hindrance from the 3,3-dimethyl substituents. Computational modeling (DFT) predicts a transition state with minimized torsional strain, aligning with experimental diastereomeric ratios (>8:1) observed in chiral GC-MS analyses .

Q. Q4. How do solvent polarity and temperature affect the stability of this compound in long-term storage?

Answer:

-

Degradation pathways :

- Oxidation : Cyclohexyl ring oxidation forms ketones in polar aprotic solvents (DMF, DMSO) under ambient light.

- Hydrolysis : Acidic/basic conditions cleave the pyrrolidine ring.

-

Stability data :

Solvent Temp (°C) Degradation (%) at 6 months Dry DCM -20 <2% Ethanol 25 12% Water (pH 7) 25 35%

Q. Q5. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Answer: Discrepancies in receptor binding assays (e.g., σ-1 vs. NMDA) often stem from:

- Impurity profiles : Residual Pd (≤0.1% by ICP-MS) may inhibit enzymatic activity .

- Enantiomeric bias : Chiral HPLC (Chiralpak AD-H column) separates enantiomers, revealing R-configuration derivatives exhibit 10-fold higher affinity .

- Statistical rigor : Apply longitudinal factorial invariance testing (e.g., RMSEA <0.06, CFI >0.90) to confirm measurement consistency across studies .

Q. Q6. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

Answer:

- DFT calculations :

- Optimize transition states for C–N bond formation in Pd-catalyzed cross-couplings.

- Solvent effects (SMD model) predict rate acceleration in toluene vs. THF.

- Machine learning : Train models on existing kinetic data (e.g., Hammett parameters) to forecast regioselectivity in alkylation reactions .

Methodological Best Practices

Q. Q7. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

Answer:

Q. Q8. How should researchers mitigate health hazards during this compound synthesis?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。